molecular formula C16H14F3NO3 B2991381 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid CAS No. 2514942-07-3

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid

Cat. No.: B2991381
CAS No.: 2514942-07-3
M. Wt: 325.287
InChI Key: KZXNRSJKLUETDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further connected to a benzyl group and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    N-Benzylation of 3-(trifluoromethoxy)aniline: This step involves the reaction of 3-(trifluoromethoxy)aniline with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzyl-3-(trifluoromethoxy)aniline.

    Acylation: The N-benzyl-3-(trifluoromethoxy)aniline is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The benzyl and acetic acid moieties contribute to the overall pharmacokinetic and pharmacodynamic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[N-Benzyl-3-(trifluoromethyl)anilino]acetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-[N-Benzyl-3-(methoxy)anilino]acetic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

2-[N-benzyl-3-(trifluoromethoxy)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)23-14-8-4-7-13(9-14)20(11-15(21)22)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXNRSJKLUETDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.